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Cat. No.: B1221428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Dioxo-4-phenylbutanoic acid, also known as benzoylpyruvic acid, is a significant organic

compound with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol [1][2]

[3]. This α,γ-diketo acid has garnered interest in medicinal chemistry due to its biological

activities. A crucial aspect of its chemical nature is its existence in a tautomeric equilibrium

between the diketo and enol forms. This technical guide provides a comprehensive overview of

the spectroscopic data for 2,4-Dioxo-4-phenylbutanoic acid, focusing on Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information

presented herein is essential for the structural elucidation, characterization, and analysis of this

compound in various research and development settings.

Tautomerism
2,4-Dioxo-4-phenylbutanoic acid can exist as a mixture of tautomers: a diketo form and two

possible enol forms. Studies have shown that in highly acidic aqueous media, the predominant

tautomer is the enol form where the keto group is closer to the phenyl ring[2]. The equilibrium

between these forms is a critical factor in interpreting the spectroscopic data, as the observed

spectra are often a representation of the most stable tautomer or a mixture of isomers.

Spectroscopic Data
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The following sections present the available spectroscopic data for 2,4-Dioxo-4-
phenylbutanoic acid. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2,4-Dioxo-4-
phenylbutanoic acid and understanding its tautomeric equilibrium.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of 2,4-Dioxo-4-phenylbutanoic acid is highly dependent on the

solvent and pH due to the keto-enol tautomerism. In a highly acidic solution, where the enol

form is favored, a characteristic signal for the enolic proton is observed.

Proton Multiplicity
Chemical Shift (δ)

ppm
Notes

Phenyl-H Multiplet 7.4 - 8.0 Aromatic protons.

Enolic C-H Singlet ~7.23
Observed in the enol

tautomer.

Methylene (-CH₂-) Singlet
3.89, 5.14

(Calculated)

Expected for the

diketo tautomer[4].

Carboxylic Acid (-

COOH)
Singlet (broad) > 10

Highly variable,

depends on

concentration and

solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.
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Carbon Chemical Shift (δ) ppm Notes

Phenyl C=O ~195
Carbonyl carbon adjacent to

the phenyl group.

Aliphatic C=O ~165
Carbonyl carbon of the keto-

acid moiety.

Carboxylic Acid C=O ~170 Carboxyl group carbon.

Phenyl C (substituted) ~135
Carbon atom of the phenyl ring

attached to the carbonyl group.

Phenyl C-H 128 - 134 Aromatic carbons.

Enolic C-H ~95 Observed in the enol tautomer.

Methylene (-CH₂-) ~36.38 (Calculated)
Expected for the diketo

tautomer[4].

Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Dioxo-4-phenylbutanoic acid reveals the presence of its key

functional groups. The following table summarizes the expected characteristic absorption

bands.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)

O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)

C-H (Aromatic) Stretching 3100 - 3000

C=O (Aromatic Ketone) Stretching 1685 - 1665

C=O (α-Keto acid) Stretching 1750 - 1730

C=O (Carboxylic Acid) Stretching 1725 - 1700

C=C (Aromatic) Stretching 1600 - 1450

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2,4-Dioxo-4-phenylbutanoic acid, the molecular ion peak [M]⁺ would be

observed at m/z 192.

Expected Fragmentation Pattern

m/z Fragment Ion Possible Structure

192 [M]⁺ C₁₀H₈O₄⁺

147 [M - COOH]⁺ [C₉H₇O₂]⁺

105 [C₆H₅CO]⁺ Benzoyl cation

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 2,4-Dioxo-4-phenylbutanoic acid in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with acid/base for pH-dependent

studies).

Transfer the solution to a standard 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

For ¹H NMR, the spectral width is set from 0 to 15 ppm. A sufficient number of scans (e.g.,

16-64) are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans (e.g.,

1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
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Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at

0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2,4-Dioxo-4-phenylbutanoic acid sample directly onto

the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Spectra are typically collected in the range of 4000 to 400 cm⁻¹.

A background spectrum of the empty ATR crystal is recorded and subtracted from the

sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 2,4-Dioxo-4-phenylbutanoic acid (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the mass spectrometer, often via a direct insertion probe or

after separation by gas chromatography (GC-MS).

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically

70 eV) to induce ionization and fragmentation.
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The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

A mass spectrum is generated by plotting the relative abundance of the ions as a function of

their m/z ratio.

Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of 2,4-Dioxo-4-phenylbutanoic acid.
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Tautomeric equilibrium of 2,4-Dioxo-4-phenylbutanoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1221428?utm_src=pdf-body
https://www.benchchem.com/product/b1221428?utm_src=pdf-body-img
https://www.benchchem.com/product/b1221428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis

Dissolution in
Deuterated Solvent

Transfer to
NMR Tube

NMR Spectrometer

Spectral Processing

FTIR Spectrometer Mass Spectrometer

Peak Identification

Structure Elucidation

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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Proposed mass spectrometry fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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